REACTION_SMILES
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[C:13](=[O:14])([O:15][CH2:16][CH:17]1[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]2-[c:24]2[cH:25][cH:26][cH:27][cH:28][c:29]21)[CH:30]1[CH2:31][C:32](=[O:33])[NH:34][C:35]1=[O:36].[Cl:37][CH2:38][Cl:39].[N:1]1([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[NH:2][CH2:3][CH2:4][CH2:5]1>>[N:1]1([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[N:2]([C:13](=[O:14])[O:15][CH2:16][CH:17]2[c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3-[c:24]3[cH:25][cH:26][cH:27][cH:28][c:29]32)[CH2:3][CH2:4][CH2:5]1
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Name
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O=C1CC(C(=O)OCC2c3ccccc3-c3ccccc32)C(=O)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(C(=O)OCC2c3ccccc3-c3ccccc32)C(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCN1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCN1C(=O)OCC1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |